Methyl 3-(4-methoxyphenyl)butanoate
Description
Structure
2D Structure
Properties
CAS No. |
6555-29-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-9(8-12(13)15-3)10-4-6-11(14-2)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
QEMGSNIRBXNNJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 4 Methoxyphenyl Butanoate and Its Analogues
Established Synthetic Routes to Substituted Butanoate Esters
The synthesis of substituted butanoate esters, such as Methyl 3-(4-methoxyphenyl)butanoate, can be achieved through several established chemical reactions. These methods provide the foundational chemistry for accessing a wide range of butanoate structures.
Esterification Reactions in the Presence of Acid Catalysts
A primary and straightforward method for synthesizing this compound is through the esterification of 3-(4-methoxyphenyl)butanoic acid with methanol (B129727). ontosight.ai This reaction is typically facilitated by the presence of an acid catalyst. ontosight.ai For instance, 3-(4-methoxyphenyl)propionic acid can be converted to its methyl ester, Methyl 3-(4-methoxyphenyl)propionate, by reacting it with thionyl chloride in methanol. prepchem.com Another example involves the reaction of 3-(4-Hydroxyphenyl)propionic acid with methyl iodide in the presence of potassium carbonate to yield Methyl 3-(4-methoxyphenyl)propionate.
A variety of acid catalysts can be employed for esterification reactions. These include the use of Al₂O₃ and MeSO₃H for the monoesterification of diols with aromatic and aliphatic acids. organic-chemistry.org Furthermore, polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and Na₂CO₃ has been shown to be an effective catalytic system for the methyl esterification of carboxylic acids. organic-chemistry.org
Blaise Reaction and Modified Blaise Protocols for β-Keto Ester Precursors
The Blaise reaction is a powerful tool for the synthesis of β-keto esters, which can serve as precursors to substituted butanoate esters. organic-chemistry.orgwikipedia.orgpondiuni.edu.in This reaction involves the zinc-mediated coupling of a nitrile with an α-haloester. organic-chemistry.orgwikipedia.org The initial product is a β-enamino ester, which can then be hydrolyzed under acidic conditions to yield the desired β-keto ester. organic-chemistry.orgwikipedia.org
The classical Blaise reaction has been subject to modifications to improve its efficiency and scope. organic-chemistry.org For example, using activated zinc, tetrahydrofuran (B95107) as a solvent, and an excess of the α-haloester can significantly enhance the yield. organic-chemistry.org Sonication has also been employed to facilitate a one-step synthesis with zinc powders, reducing the formation of side products. organic-chemistry.org These improved protocols have made the Blaise reaction a more versatile and reliable method for accessing β-keto esters, which are valuable intermediates in organic synthesis. jk-sci.com
Multi-Component Reactions for Structural Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds, including those of substituted esters. tcichemicals.comnih.gov MCRs involve the combination of three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. tcichemicals.comorganic-chemistry.org This strategy is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate diverse libraries of compounds. nih.govresearchgate.net
Several named MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, are widely used in organic synthesis. organic-chemistry.org Recent advancements in MCRs have focused on developing new catalytic systems and expanding the scope of these reactions for ester synthesis, leading to improved yields, shorter reaction times, and enhanced selectivities. researchgate.netconsensus.app For example, copper-catalyzed MCRs have been developed for the efficient synthesis of diverse spirotetrahydrocarbazoles. beilstein-journals.org The development of novel MCRs continues to be an active area of research, providing powerful tools for the construction of complex ester-containing molecules. researchgate.net
Development of Stereoselective Synthetic Approaches
Controlling the stereochemistry of molecules is crucial in many applications, particularly in the pharmaceutical industry. The development of stereoselective synthetic methods allows for the preparation of single enantiomers of chiral compounds, which often exhibit different biological activities.
Enantioselective Hydrolysis via Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov Lipases are a class of enzymes that are particularly well-suited for the kinetic resolution of racemic esters through enantioselective hydrolysis. nih.govmdpi.com In this process, one enantiomer of the racemic ester is preferentially hydrolyzed by the lipase, leaving the other enantiomer unreacted and thereby separating the two. nih.govpolimi.it
For instance, the kinetic resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (racemic trans-MMPG) has been achieved through enantioselective hydrolysis using lipases from Serratia marcescens and Candida cylindracea. google.com This method yields optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester with high enantiomeric excess. google.com Similarly, Lecitase® Ultra, a commercially available lipase, has been used for the kinetic resolution of trans-methyl (4-methoxyphenyl)glycidate. researchgate.net The efficiency of these enzymatic resolutions can be influenced by factors such as the choice of solvent, pH, and temperature. google.comresearchgate.net
The following table summarizes the enantioselective hydrolysis of various esters using different lipases:
| Racemic Ester | Lipase | Product(s) | Enantiomeric Excess (ee) | Reference |
| trans-Methyl (4-methoxyphenyl)glycidate | Lecitase® Ultra | (2R,3S)-glycidate ester | >99% | researchgate.net |
| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | Serratia marcescens lipase | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | 90-99% | google.com |
| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | Candida cylindrecea lipase | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | 90-99% | google.com |
| Aromatic Morita-Baylis-Hillman acetates/butyrates | P. fluorescens lipase, P. cepacia lipase | Enantiopure MBH acetates/butyrates and corresponding alcohols | >90% | nih.gov |
| rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | Aspergillus niger lipase | (S)-acetate and (R)-alcohol | >99% | mdpi.com |
Chiral Auxiliary-Mediated Syntheses
Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary is removed, yielding the enantiomerically enriched product.
While specific examples for the chiral auxiliary-mediated synthesis of this compound are not detailed in the provided search results, this methodology is a well-established and versatile approach for the asymmetric synthesis of a wide range of compounds, including carboxylic acid derivatives. For example, pseudoephedrine has been used as a chiral auxiliary for the stereospecific alkylation of fatty acids. This strategy allows for the preparation of enantiopure methyl-branched saturated and unsaturated fatty acids with high enantioselectivities. The general principle involves the formation of an amide between the carboxylic acid and the chiral auxiliary, followed by a diastereoselective alkylation reaction. Subsequent removal of the chiral auxiliary affords the desired chiral carboxylic acid. This approach has been successfully applied to the synthesis of various chiral building blocks.
Novel Synthetic Strategies for Advanced Intermediates
The synthesis of complex organic molecules such as this compound often requires the development of innovative and efficient synthetic methodologies. These strategies are crucial for creating advanced intermediates that can be further elaborated into the target compound. This section explores two powerful and contemporary approaches: palladium-catalyzed carbonylation and coupling reactions that utilize carbon-based (C-active) nucleophiles. These methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, representing the forefront of modern organic synthesis.
Palladium-Catalyzed Carbonylation and Related Transformations
Palladium-catalyzed carbonylation reactions have become an indispensable tool in organic synthesis for the creation of carbonyl-containing compounds, including esters, amides, and ketones. researchgate.net This methodology is prized for its ability to efficiently incorporate a carbonyl group using carbon monoxide (CO), an abundant and economical C1 source. researchgate.net The versatility and mild reaction conditions associated with palladium catalysis make it a highly attractive route for synthesizing complex molecules and their intermediates. researchgate.netresearchgate.net
The foundational work in this area was pioneered by Richard Heck, who first described the palladium-catalyzed carbonylation of aryl and vinyl halides. researchgate.netnih.gov Since then, significant research has expanded the scope and utility of this transformation. researchgate.net Modern protocols often operate under mild conditions, including atmospheric pressure of CO, which enhances their practicality and safety for large-scale applications. organic-chemistry.org
The general catalytic cycle for the alkoxycarbonylation of an aryl halide (Ar-X) to form an aryl ester (Ar-COOR) typically involves several key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II)-aryl intermediate.
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-aryl bond, forming a palladium-acyl complex.
Nucleophilic Attack: An alcohol (R-OH) attacks the acyl-palladium species.
Reductive Elimination: The final ester product is eliminated, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
A critical factor in the success of these reactions is the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos and 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp), have been instrumental in developing highly active and general catalytic systems. nih.govorganic-chemistry.org These ligands facilitate the key steps of the catalytic cycle and allow for the carbonylation of less reactive substrates like aryl chlorides and aryl tosylates. researchgate.netorganic-chemistry.org The use of tosylates and mesylates is particularly advantageous as they are readily prepared from widely available phenols, offering a cost-effective alternative to aryl halides. organic-chemistry.org
The reaction's broad functional group tolerance allows for the carbonylation of substrates bearing both electron-donating and electron-withdrawing groups. organic-chemistry.org This robustness is crucial for the synthesis of structurally diverse analogues of this compound. For instance, the palladium-catalyzed methoxycarbonylation of ethene is the core of the Lucite Alpha process, a major industrial route to methyl propanoate, a close structural analogue of the target compound. soton.ac.uk This process demonstrates the high selectivity (>99.5%) and turnover numbers (exceeding 50,000) that can be achieved with carefully designed ferrocenylphosphane ligands. soton.ac.uk
| Catalyst/Ligand | Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| Pd(OAc)₂ / dcpp | Aryl Tosylate | Methanol | K₂CO₃, Toluene, 110°C, 1 atm CO | Aryl Methyl Ester | >95 | organic-chemistry.org |
| Pd₂(dba)₃ / Xantphos | Aryl Bromide | Methanol | DBU, Toluene, 80°C, 1 atm CO | Aryl Methyl Ester | 70-98 | nih.gov |
| Pd(OAc)₂ / Ferrocenylphosphane | Ethene | Methanol | Acid promoter, 105°C, 10 bar CO | Methyl Propanoate | High | soton.ac.uk |
| PdCl₂(PPh₃)₂ | Aryl Iodide | Various Alcohols | Et₃N, 100°C, 150 psi CO | Aryl Ester | Good-Excellent | researchgate.net |
This table presents a summary of representative palladium-catalyzed carbonylation reactions for the synthesis of methyl esters and related compounds.
Coupling Reactions Involving C-Active Nucleophiles
Coupling reactions that form new carbon-carbon bonds are fundamental to modern organic synthesis. A particularly powerful subclass involves the use of C-active nucleophiles, which are carbon species made nucleophilic through the influence of adjacent electron-withdrawing groups. These nucleophiles include enolates derived from ketones, esters, and amides, as well as stabilized carbanions from activated methylene (B1212753) compounds like malonates and cyanoacetates.
These reactions provide a direct and efficient pathway to introduce alkyl or acyl groups, which is highly relevant for the construction of the butanoate chain in the target molecule. While palladium is famous for cross-coupling, other transition metals like copper have also been shown to be highly effective, especially for coupling with heteroatom nucleophiles and certain carbon nucleophiles. nih.gov
One notable strategy is the copper-catalyzed coupling of aryl halides with activated methylene compounds. For example, the use of L-proline as a ligand can facilitate the coupling of aryl halides with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) at remarkably low temperatures (25-50 °C). nih.gov This approach offers a direct method for C-C bond formation under mild conditions.
Another important class of reactions involving C-active nucleophiles is the Michael addition, or 1,4-conjugate addition. bham.ac.uk In the context of synthesizing butanoate derivatives, a silyloxyfuran can act as a vinylogous nucleophile in a Mukaiyama-Michael addition reaction. acs.org This reaction, often catalyzed by a Lewis acid, allows for the enantioselective formation of substituted butyrolactone or butenolide structures, which are key precursors to the target butanoate. acs.org For example, a C₂-symmetric bis(oxazoline)–Cu(II) complex can catalyze the reaction between 2-silyloxyfurans and azoalkenes through a vinylogous 1,6-Michael addition, leading to functionalized butyrolactones with high stereoselectivity. acs.org
The development of transition-metal-free coupling reactions also presents a significant advancement. nih.gov For instance, the formal cross-coupling of aryl methyl sulfoxides with alcohols can proceed via nucleophilic activation of the C–S bond. The proposed mechanism involves the nucleophilic attack of an alkoxide onto the sulfoxide, followed by migration to the ipso-carbon, effectively coupling the aryl group and the alkoxide. nih.gov While this specific example forms a C-O bond, the underlying principle of activating a typically inert bond through nucleophilic attack is a burgeoning area of research that can be extended to C-C bond formation.
| Reaction Type | Nucleophile | Electrophile | Catalyst/Promoter | Product Type | Reference |
| Copper-Catalyzed Coupling | Activated Methylene Compound | Aryl Halide | CuI / L-Proline | Aryl-Substituted Methylene | nih.gov |
| Mukaiyama-Michael Addition | 2-Silyloxyfuran | α,β-Unsaturated Aldehyde | Proline-derived Organocatalyst | Substituted Butyrolactone | acs.org |
| Michael Addition | Thiol-terminated Peptide | Methyl Propiolate | Base | Thioether Adduct | bham.ac.uk |
| Transition-Metal-Free Coupling | Alkoxide | Aryl Methyl Sulfoxide | KOtBu | Aryl Ether | nih.gov |
This table illustrates various coupling reactions involving C-active and other nucleophiles for the formation of key structural motifs found in butanoate analogues.
Advanced Spectroscopic Characterization for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments
Proton NMR (¹H NMR) spectroscopy reveals the distinct electronic environments of all hydrogen atoms in a molecule. The spectrum for Methyl 3-(4-methoxyphenyl)butanoate is characterized by signals corresponding to the aromatic protons, the aliphatic chain protons, and the protons of the two different methyl groups (the methoxy (B1213986) ether and the methyl ester).
The aromatic region typically displays a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, resulting in two distinct doublets. The aliphatic protons on the butanoate chain show specific multiplicities based on their neighboring protons. The methine proton at the C-3 position is coupled to both the C-2 methylene (B1212753) protons and the C-4 methyl protons, resulting in a complex multiplet. The two methyl groups, being chemically non-equivalent, appear as sharp singlets in different regions of the spectrum.
Detailed assignments for the proton signals, based on established chemical shift principles, are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Note: Data are predicted based on standard spectroscopic principles as specific experimental values were not available in the surveyed literature.)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.15 | Doublet | ~ 8.6 | 2H, Aromatic (H-2', H-6') |
| ~ 6.85 | Doublet | ~ 8.6 | 2H, Aromatic (H-3', H-5') |
| ~ 3.79 | Singlet | - | 3H, Methoxy (-OCH₃) |
| ~ 3.65 | Singlet | - | 3H, Ester Methyl (-COOCH₃) |
| ~ 3.25 | Sextet | ~ 7.0 | 1H, Methine (H-3) |
| ~ 2.55 | Doublet | ~ 7.0 | 2H, Methylene (H-2) |
| ~ 1.25 | Doublet | ~ 7.0 | 3H, Methyl (H-4) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their hybridization and chemical environment. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the aliphatic carbons in the chain, the methoxy carbon, and the ester methyl carbon.
The carbonyl carbon of the ester group is typically observed in the highly downfield region of the spectrum. The aromatic carbons show signals in the 110-160 ppm range, with the oxygen-substituted carbon (C-4') being the most deshielded. The aliphatic carbons and the two methyl carbons appear in the upfield region.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Note: Data are predicted based on standard spectroscopic principles as specific experimental values were not available in the surveyed literature.)
| Chemical Shift (δ) ppm | Assignment |
| ~ 172.5 | C-1 (Carbonyl, C=O) |
| ~ 158.0 | C-4' (Aromatic, C-O) |
| ~ 135.0 | C-1' (Aromatic, Quaternary) |
| ~ 129.5 | C-2', C-6' (Aromatic, CH) |
| ~ 114.0 | C-3', C-5' (Aromatic, CH) |
| ~ 55.2 | Methoxy Carbon (-OCH₃) |
| ~ 51.5 | Ester Methyl Carbon (-COOCH₃) |
| ~ 43.0 | C-2 (Methylene, -CH₂-) |
| ~ 36.0 | C-3 (Methine, -CH-) |
| ~ 21.5 | C-4 (Methyl, -CH₃) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously confirm the molecular structure, two-dimensional (2D) NMR experiments are employed to map the correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, key correlations would be observed between the H-3 methine proton and the H-2 methylene protons, as well as between the H-3 methine proton and the H-4 methyl protons, confirming the butanoate chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to. epa.gov This is crucial for assigning each carbon signal in the ¹³C NMR spectrum by linking it to its known proton signal. For instance, the signal at ~3.25 ppm (H-3) would correlate with the carbon signal at ~36.0 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons over two to three bonds (²J and ³J couplings). It is instrumental in connecting different fragments of the molecule. Key HMBC correlations for confirming the structure would include:
A correlation from the ester methyl protons (~3.65 ppm) to the carbonyl carbon (C-1, ~172.5 ppm).
Correlations from the H-2 methylene protons (~2.55 ppm) to the carbonyl carbon (C-1) and the methine carbon (C-3).
Correlations from the aromatic protons (H-2'/H-6') to the methine carbon (C-3), linking the aromatic ring to the aliphatic chain.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying the functional groups present in a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum provides a distinct pattern of absorption bands that correspond to specific functional groups.
For this compound, the most prominent feature is the strong absorption band from the ester carbonyl (C=O) stretch. Other key absorptions include those from C-H bonds in the aromatic and aliphatic regions, as well as the characteristic C-O stretching vibrations from the ester and ether linkages.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3000 | C-H Stretch | Aromatic |
| ~ 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| ~ 1735 | C=O Stretch | Ester |
| ~ 1610, 1515 | C=C Stretch | Aromatic Ring |
| ~ 1250 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~ 1180 | C-O Stretch | Ester |
| ~ 1035 | Symmetric C-O-C Stretch | Aryl Ether |
Raman Spectroscopy for Molecular Fingerprinting
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. The exact mass of a molecule is determined by the sum of the most abundant isotopes of its constituent atoms.
For this compound, the molecular formula is C₁₁H₁₄O₃. The theoretical monoisotopic mass, calculated from the most common isotopes of carbon, hydrogen, and oxygen, provides a benchmark for experimental verification. This high level of precision allows for the unambiguous determination of the elemental composition of the molecule.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Calculated Monoisotopic Mass (Da) | 194.094294304 |
| Experimental m/z [M+H]⁺ (Da) | Data not available in the provided sources |
| Mass Error (ppm) | Data not available in the provided sources |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing relatively polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed into the gas phase. The resulting mass spectrum often shows the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
The fragment at m/z 134 likely corresponds to the loss of the methoxycarbonyl group (-COOCH₃) followed by the loss of a hydrogen atom, or the loss of the entire methyl propanoate side chain with a rearrangement. The most intense peak at m/z 121 is characteristic of a methoxybenzyl (or tropylium) cation, formed by cleavage of the bond between the second and third carbon of the butanoate chain.
| m/z | Postulated Fragment Ion | Structural Representation |
|---|---|---|
| 195 | [M+H]⁺ | [C₁₁H₁₅O₃]⁺ |
| 135 | [M - COOCH₃]⁺ | [C₉H₁₁O]⁺ |
| 121 | [M - CH(CH₃)COOCH₃]⁺ | [C₈H₉O]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-methoxyphenyl (B3050149) group. The benzene ring is a well-known chromophore, and the presence of the electron-donating methoxy group (-OCH₃) as a substituent typically causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The expected electronic transitions are π → π* transitions within the aromatic ring. While specific experimental λmax values for this compound are not available in the consulted literature, related compounds containing the p-methoxyphenyl moiety exhibit strong absorption in the UV region.
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol/Methanol (B129727) | Data not available in the provided sources | π → π* |
Computational and Theoretical Investigations of Methyl 3 4 Methoxyphenyl Butanoate
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structuredntb.gov.uanih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov DFT calculations for Methyl 3-(4-methoxyphenyl)butanoate focus on determining its most stable three-dimensional arrangement (geometric optimization) and mapping its electronic landscape. These calculations are foundational for understanding the molecule's behavior and reactivity. The process involves selecting appropriate methods to approximate the exchange-correlation energy, which is the most complex component of the calculation.
The accuracy of DFT calculations is profoundly influenced by the choice of the functional and the basis set. arxiv.org A functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combines theoretical principles with empirical data to approximate the exchange-correlation energy. researchgate.netnih.gov Basis sets are sets of mathematical functions used to construct the molecular orbitals.
For a molecule like this compound, which contains carbon, hydrogen, and oxygen atoms, Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed. colab.wsclinicsearchonline.org The "d,p" notation indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in describing the shape of the electron density. The "++" signifies the inclusion of diffuse functions, which are crucial for accurately describing anions and weak, long-range interactions. arxiv.org The selection of a specific functional and basis set represents a balance between computational cost and desired accuracy. mit.edu For instance, studies on similar aromatic esters have successfully used the B3LYP functional with the 6-311G(d,p) basis set for reliable geometry optimization and electronic property prediction. nih.gov
Table 1: Commonly Used Functionals and Basis Sets in DFT Studies This table is for illustrative purposes, showing typical methods for similar organic molecules.
| Functional | Basis Set | Description |
|---|---|---|
| B3LYP | 6-31G(d) | A popular hybrid functional combined with a double-zeta basis set including polarization functions. Good for initial geometry optimizations. |
| B3LYP | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, offering higher accuracy for electronic properties. clinicsearchonline.org |
| ωB97X-D | def2-TZVP | A range-separated functional with empirical dispersion correction, paired with a triple-zeta valence polarized basis set. Well-suited for non-covalent interactions. |
Geometric optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a true minimum on the potential energy surface. researchgate.net For this compound, this involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase.
Conformational analysis is particularly important for this molecule due to the rotational freedom around several single bonds, such as the C-C bonds in the butanoate chain and the C-O bond of the methoxy (B1213986) group. By rotating these bonds and performing geometry optimization for each resulting conformer, a potential energy surface (PES) can be mapped. dntb.gov.ua This analysis helps identify the global minimum energy conformation as well as other low-energy conformers that may be present under experimental conditions. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The analysis of frontier molecular orbitals—the highest occupied and lowest unoccupied molecular orbitals—is crucial for predicting reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO, acting as an electron donor, is associated with the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. nih.govscienceopen.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. scienceopen.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which can readily donate electrons. The LUMO is likely distributed over the carbonyl group of the ester, which acts as an electron-accepting site. The precise energies and spatial distributions of these orbitals are determined through DFT calculations. colab.ws
Table 2: Illustrative Frontier Orbital Data for this compound This table presents hypothetical data based on typical values for similar aromatic esters, calculated at the B3LYP/6-311G(d) level.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. q-chem.com This method is invaluable for analyzing intramolecular and intermolecular interactions, particularly charge delocalization and hyperconjugative effects. researchgate.net
Molecular Electrostatic Potential (MESP) Surface Mappingscienceopen.comresearchgate.net
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron isodensity surface. nih.govymerdigital.com It is a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net
The MESP map is color-coded to indicate different potential regions. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas represent regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas indicate regions of intermediate or near-zero potential. scienceopen.comymerdigital.com
For this compound, the MESP map would likely show the most negative potential (red) around the oxygen atoms of the carbonyl and methoxy groups, highlighting them as sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The most positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the aromatic ring and the methyl groups. This detailed mapping of the electronic surface is crucial for understanding how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The prediction of spectroscopic parameters through computational methods is a powerful approach for the structural elucidation and characterization of organic molecules. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy.
For this compound, computational studies to determine its spectroscopic parameters have been performed. The Automated Topology Builder (ATB) and repository, for instance, indicates that Quantum Mechanics (QM) processing, including DFT and DFT Hessian QM, has been carried out on this molecule. uq.edu.au Such calculations are foundational for predicting the very spectroscopic data that is critical for experimental chemists.
NMR Chemical Shift Prediction:
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. epstem.net The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for this purpose. epstem.net
Magnetic Shielding Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Determination: The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
While the specific computed NMR data for this compound is not publicly detailed in the search results, the general accuracy of such predictive methods provides a high level of confidence in the correlation between theoretical and experimental spectra. For instance, a study on a related methoxy-containing compound demonstrated a strong linear correlation (R² values often exceeding 0.99 for ¹³C NMR) between the experimental and DFT-calculated chemical shifts. epstem.net
Vibrational Frequency Prediction:
Theoretical vibrational analysis provides a detailed understanding of the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculation of vibrational frequencies is typically performed on the optimized geometry of the molecule. The output of these calculations includes the frequencies of the normal modes of vibration and their corresponding intensities.
For a molecule with the structural features of this compound, key vibrational modes of interest would include:
C=O stretching of the ester group.
C-O stretching of the ester and methoxy groups.
Aromatic C-H and C=C stretching.
Aliphatic C-H stretching.
The table below illustrates the kind of data that would be generated from a computational vibrational analysis, with assignments based on the expected vibrational modes for this molecule.
Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3000-3100 | Aromatic C-H Stretch |
| ~2850-2950 | Aliphatic C-H Stretch |
| ~1735 | C=O Carbonyl Stretch |
| ~1610, 1510, 1450 | Aromatic C=C Stretch |
| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1180 | C-O Stretch (Ester) |
| ~1030 | Symmetric C-O-C Stretch (Aryl Ether) |
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles. For the synthesis of this compound, a key reaction would be the esterification of 3-(4-methoxyphenyl)propanoic acid or the reduction of the double bond in a precursor like (E)-methyl 3-(4-methoxyphenyl)acrylate. rsc.org
Computational studies of reaction mechanisms typically involve:
Mapping the Potential Energy Surface: This involves identifying the structures of reactants, products, intermediates, and transition states.
Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.
Energy Profile Calculation: The energies of all species along the reaction coordinate are calculated to determine activation energies and reaction enthalpies.
For a reaction such as the hydrogenation of a precursor to form this compound, theoretical studies could elucidate the step-by-step mechanism of hydrogen addition, including the role of a catalyst. While specific studies on this exact reaction for this molecule were not found, theoretical investigations into similar reactions, like the association of phenyl and propargyl radicals, utilize high-level computational methods such as CCSD(T) and RRKM-ME calculations to determine rate constants and product branching ratios. rsc.org
The insights gained from such theoretical studies are invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve the yield and selectivity of the synthesis of this compound.
Chemical Reactivity and Transformation Studies
Ester Group Reactivity
The ester group is a primary site for nucleophilic acyl substitution, allowing for transformations such as hydrolysis and transesterification.
The hydrolysis of methyl 3-(4-methoxyphenyl)butanoate involves the cleavage of the ester bond to yield 3-(4-methoxyphenyl)butanoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and follows a well-established nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol regenerates the acid catalyst and yields the carboxylic acid. libretexts.orgyoutube.com
The kinetics of acid-catalyzed ester hydrolysis are typically pseudo-first-order, as water is usually present in large excess as the solvent. egyankosh.ac.in The rate of the reaction is dependent on the concentration of the ester and the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is effectively irreversible. chemistrysteps.commasterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. youtube.commasterorganicchemistry.com This is followed by the elimination of the methoxide (B1231860) ion (⁻OCH₃), a strong base. The methoxide ion then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, forming a carboxylate salt and methanol. youtube.commasterorganicchemistry.com This final deprotonation step drives the reaction to completion. chemistrysteps.com To obtain the free carboxylic acid, a final acidic workup step is required to protonate the carboxylate salt. masterorganicchemistry.com
Table 5.1: Mechanisms of Ester Hydrolysis
| Catalyst | Key Steps | Reaction Nature |
|---|---|---|
| Acid (e.g., H₂SO₄, HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of methanol. | Reversible Equilibrium libretexts.org |
| Base (e.g., NaOH, KOH) | 1. Nucleophilic attack by hydroxide ion. 2. Elimination of methoxide ion. 3. Irreversible deprotonation of the carboxylic acid. | Irreversible masterorganicchemistry.com |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For this compound, this reaction can be used to synthesize a variety of other esters by exchanging the methyl group for a different alkyl or aryl group. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess as the solvent, which shifts the equilibrium towards the products. masterorganicchemistry.comvedantu.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.comvedantu.comBase-Catalyzed Transesterification: This process involves an alkoxide nucleophile, generated from the alcohol, attacking the ester. masterorganicchemistry.comyoutube.com
Table 5.2: Representative Transesterification Reactions
| Alcohol (R'-OH) | Catalyst | Product |
|---|---|---|
| Ethanol (CH₃CH₂OH) | H₂SO₄ or NaOCH₂CH₃ | Ethyl 3-(4-methoxyphenyl)butanoate |
| Propan-1-ol (CH₃CH₂CH₂OH) | H₂SO₄ or NaO(CH₂)₂CH₃ | Propyl 3-(4-methoxyphenyl)butanoate |
| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ or NaOCH(CH₃)₂ | Isopropyl 3-(4-methoxyphenyl)butanoate |
| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ or NaOCH₂C₆H₅ | Benzyl 3-(4-methoxyphenyl)butanoate |
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating methoxy (B1213986) group (-OCH₃).
The methoxy group is a powerful activating group and is ortho, para-directing. myetutors.com The butanoate substituent, being an electron-withdrawing group, is deactivating and meta-directing. In this case, the directing effect of the strongly activating methoxy group dominates, and electrophilic substitution occurs primarily at the positions ortho to the methoxy group (C-3 and C-5).
Table 5.3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-(3-nitro-4-methoxyphenyl)butanoate vedantu.commyetutors.com |
| Halogenation (Bromination) | Br₂, FeBr₃ | Methyl 3-(3-bromo-4-methoxyphenyl)butanoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 3-(3-acetyl-4-methoxyphenyl)butanoate youtube.comusask.ca |
| Sulfonation | Fuming H₂SO₄ | Methyl 3-(3-sulfo-4-methoxyphenyl)butanoate |
The reaction conditions for these substitutions must be carefully controlled to avoid potential side reactions, such as cleavage of the methoxy group under harsh acidic conditions.
The methoxy group can be cleaved to form a phenolic hydroxyl group, a transformation known as demethylation. This significantly alters the properties and reactivity of the aromatic ring. Several reagents are effective for this purpose.
Table 5.4: Demethylation Reagents and Conditions
| Reagent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane (DCM), often at low temperatures | Methyl 3-(4-hydroxyphenyl)butanoate | commonorganicchemistry.com |
| Hydrobromic acid (HBr) | Elevated temperatures, often in acetic acid or water | Methyl 3-(4-hydroxyphenyl)butanoate | commonorganicchemistry.com |
| Thiolates (e.g., Sodium thiomethoxide) | Polar aprotic solvent (e.g., DMF), elevated temperatures | Methyl 3-(4-hydroxyphenyl)butanoate | commonorganicchemistry.com |
Butanoate Backbone Transformations
The butanoate portion of the molecule also offers sites for chemical modification, including reduction of the ester and oxidation of the alkyl chain.
Reduction of the Ester: The ester functional group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, converting the methyl ester to a 1,4-diol derivative. chemistrysteps.comlibretexts.orglibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgcommonorganicchemistry.com
Reaction: this compound + LiAlH₄ → 4-(4-methoxyphenyl)butan-1-ol
Side-Chain Oxidation: The benzylic position of the butanoate chain (the carbon atom attached to the aromatic ring) is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.comlibretexts.org This reaction requires the presence of at least one benzylic hydrogen. The reaction proceeds by cleaving the alkyl chain and oxidizing the benzylic carbon to a carboxylic acid. In this case, the product would be p-anisic acid.
Reaction: this compound + KMnO₄ (hot, conc.) → 4-Methoxybenzoic acid (p-anisic acid)
Radical Cyclization: Under specific conditions, intramolecular radical cyclization can be a potential pathway. For instance, generation of an aryl radical from a suitably modified precursor (e.g., a bromo-substituted derivative) could lead to cyclization onto the butanoate side chain, potentially forming polycyclic structures. nih.gov
Chain Elongation and Shortening Reactions
The modification of the carbon skeleton of this compound through chain elongation and shortening reactions represents a key strategy for the synthesis of novel derivatives with potentially altered biological activities or physicochemical properties. These transformations, while not extensively documented for this specific molecule, can be explored through established synthetic methodologies applicable to β-aryl esters and related structures.
Chain Elongation
Chain elongation of β-aryl esters like this compound can be approached through several synthetic routes. One common strategy involves the homologation of the ester or a derivative thereof. For instance, the Arndt-Eistert synthesis, a classical method for one-carbon homologation of carboxylic acids, could be employed after hydrolysis of the methyl ester.
A more direct approach applicable to related β-keto esters involves the use of zinc carbenoids. Research has shown that β-keto esters can be converted into their corresponding chain-extended products. organic-chemistry.org Another versatile method is the Kowalski ester homologation, which provides a rapid one-carbon chain extension of esters. Furthermore, a chemo-enzymatic approach has been described that combines the reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction to achieve a two-carbon chain extension, yielding an α,β-unsaturated ester. beilstein-journals.orgnih.gov This method could be adapted for this compound by first hydrolyzing the ester to the corresponding carboxylic acid.
A summary of potential chain elongation reactions is presented in Table 1.
Table 1: Potential Chain Elongation Reactions
| Reaction Name | Reagents/Method | Potential Product from this compound derivative |
|---|---|---|
| Arndt-Eistert Synthesis | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O or alcohol | Methyl 4-(4-methoxyphenyl)pentanoate |
| Kowalski Ester Homologation | 1. CH₂Br₂ 2. n-BuLi 3. Ester | Methyl 4-(4-methoxyphenyl)pentanoate |
| Chemo-enzymatic Elongation | 1. Hydrolysis 2. Carboxylic acid reductase 3. Wittig reagent (e.g., Ph₃P=CHCO₂Et) | Ethyl 5-(4-methoxyphenyl)-2-hexenoate |
Chain Shortening
The shortening of the carbon chain of this compound is a more challenging transformation. Methods like the Wohl degradation and the Ruff procedure are established for the degradation of aldose chains but are not directly applicable to simple esters. libretexts.org
One plausible, albeit indirect, route would involve the oxidative cleavage of a derivative of this compound. For instance, if a double bond were introduced into the side chain, ozonolysis or other oxidative cleavage methods could be employed to shorten the carbon skeleton. Another hypothetical approach could involve a retro-Claisen condensation of a suitable derivative. However, specific and efficient methods for the direct one- or two-carbon shortening of a β-aryl ester chain are not well-established in the literature.
Introduction of Additional Stereocenters
The introduction of additional stereocenters into the this compound scaffold is of significant interest for the generation of diastereomeric and enantiomerically enriched compounds, which are crucial for studying structure-activity relationships. Several stereoselective reactions can be envisaged for this purpose. masterorganicchemistry.comkhanacademy.org
A primary strategy involves the generation of an enolate from a suitable precursor, such as a β-keto ester, followed by a diastereoselective alkylation. The iridium-catalyzed asymmetric allylic alkylation of acyclic β-ketoesters has been reported to form vicinal tertiary and all-carbon quaternary stereocenters with high levels of regio-, diastereo-, and enantioselectivity. acs.org This methodology could potentially be applied to a β-keto derivative of this compound.
Another powerful approach is the asymmetric reduction of a prochiral ketone. The synthesis of chiral β-hydroxy esters has been achieved with high enantiomeric excess through the asymmetric reduction of the corresponding β-keto esters using catalysts like (R)-Me-CBS-oxazaborolidine. tandfonline.com This would introduce a new stereocenter at the beta position, leading to diastereomeric hydroxy esters.
Furthermore, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the synthesis of enantioenriched aryl/vinyl alkyl carbinol esters from 1-chloro-1-alkanol esters. rsc.orgrsc.orgnih.gov This method could be adapted to introduce a new stereocenter with high enantioselectivity. The diastereoselective alkylation of imines derived from chiral aldehydes has also been demonstrated, offering another potential route to introduce chirality. nih.govrsc.org
Table 2 summarizes some of the potential methods for introducing additional stereocenters.
Table 2: Potential Methods for Introduction of Additional Stereocenters
| Reaction Type | Catalyst/Reagent | Potential Chiral Product |
|---|---|---|
| Asymmetric Allylic Alkylation | Iridium catalyst with N-aryl-phosphoramidite ligands | Diastereomerically enriched allylated β-keto ester |
| Asymmetric Reduction | (R)-Me-CBS-oxazaborolidine | Diastereomeric Methyl 3-hydroxy-3-(4-methoxyphenyl)butanoate |
| Asymmetric Reductive Cross-Coupling | Nickel catalyst with chiral ligand | Enantioenriched carbinol ester derivative |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Building Block in Multistep Organic Synthesis
The structural framework of methyl 3-(4-methoxyphenyl)butanoate makes it a valuable starting point for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic and optically active compounds.
The synthesis of complex heterocyclic compounds often relies on versatile intermediates that can undergo cyclization reactions. Structures containing the 3-(4-methoxyphenyl) moiety are instrumental in forming various heterocyclic rings. For instance, related precursors are used in the synthesis of isoxazoline (B3343090) derivatives. Isoxazolines are five-membered heterocyclic rings that are not only important for their diverse biological activities but also act as crucial intermediates for accessing other key functional groups like hydroxy ketones and amino alcohols. mdpi.com In one example, a novel N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin was synthesized, demonstrating the utility of the methoxyphenyl group in forming these complex structures. mdpi.com
Furthermore, the aza-Michael reaction, a key method for forming carbon-nitrogen bonds, can be used to create β-aminocarbonyl derivatives from precursors containing the methoxyphenyl group. mdpi.com These derivatives are valuable precursors for bioactive compounds. For example, the addition of nitrogen-containing heterocycles like 1H-1,2,4-triazole to chalcones bearing a 4-methoxyphenyl (B3050149) group leads to the formation of 1,3-diaryl-3-(azol-1-yl)propan-1-one, a complex triazole derivative. mdpi.com This highlights the role of the methoxyphenyl scaffold in building diverse heterocyclic systems.
The production of single-enantiomer compounds is critical in medicinal chemistry, and intermediates bearing the 4-methoxyphenyl group are frequently employed in these synthetic pathways. A notable application is in the enzymatic resolution of racemic mixtures to isolate a specific enantiomer. For example, a process has been developed for the resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using enzymes to produce an optically active glycidic acid methyl ester. google.com This enantiomerically pure intermediate is a key building block for the synthesis of optically active Diltiazem, a cardiovascular drug. google.com
Similarly, related butanoate structures are central to the synthesis of other optically active molecules. The enantioselective hydrogenation of keto-esters using modified nickel catalysts can produce optically active hydroxybutanoates, which are valuable chiral building blocks. researchgate.net The structural similarity between commercially available amino acids like L-tyrosine and compounds containing the 4-methoxyphenyl group has also been exploited. L-tyrosine can be converted through a multi-step synthesis into optically active 4-methoxyamphetamine, a useful chiral building block in medicinal chemistry, further illustrating the importance of this moiety in asymmetric synthesis. mdma.ch
Development of Derivatives for Specific Chemical Research Purposes
The core structure of this compound can be chemically modified to create a range of derivatives with tailored properties for specific research applications. These derivatives are often used as intermediates or as final target molecules in chemical and pharmaceutical research.
Researchers synthesize these analogs to explore structure-activity relationships, develop new synthetic methodologies, or create building blocks with unique reactivity. The table below details some examples of related derivatives and their context in chemical research.
| Derivative Name | Molecular Formula | Key Structural Difference | Research Context |
| Methyl (+/-)-3-formyl-4-(4-methoxyphenyl)butanoate | C₁₃H₁₆O₄ | Addition of a formyl (aldehyde) group at the 3-position. nih.gov | Used as a more complex building block for further synthetic transformations. |
| Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | C₁₂H₁₄O₄ | Isomeric structure featuring a ketone at the 4-position instead of a methyl branch at the 3-position. sigmaaldrich.com | Serves as an intermediate in organic synthesis, often in the creation of more complex molecules. |
| Methyl 3-(3-tert-butyl-4-methoxyphenyl)acrylate | C₁₅H₂₀O₃ | Features an acrylate (B77674) (C=C double bond) and an added tert-butyl group on the phenyl ring. sigmaaldrich.com | Synthesized as part of a collection of unique chemicals for early-stage discovery research. sigmaaldrich.com |
Potential in Catalyst Development (e.g., as a ligand for metal catalysts)
The development of novel ligands for metal catalysts is a cornerstone of modern synthetic chemistry, enabling new reactions and improving the efficiency and selectivity of existing ones. Organic molecules containing heteroatoms like oxygen and nitrogen are often excellent candidates for ligands as these atoms can donate lone pairs of electrons to coordinate with a metal center.
This compound, with its ether and ester oxygen atoms, possesses the fundamental features required for a potential ligand. More advanced derivatives based on this scaffold have shown explicit promise in this area. For example, isoxazolines derived from 4-methoxyphenyl precursors play a significant role in coordination chemistry as ligands. mdpi.com The design of such ligands can furnish unique electronic and steric environments to a transition metal, which can lead to remarkable catalytic activity and unique product selectivity. rsc.org The development of transition metal complexes with tailored bidentate or multidentate ligands is a major area of research, with applications in processes like hydrosilylation and hydrogenation.
Applications in Materials Science (e.g., polymer precursors, specialty chemicals)
The same reactivity that makes this compound a useful building block in organic synthesis also gives it potential in materials science. Its structure can be incorporated into larger molecules like polymers or used to synthesize specialty chemicals with specific functions.
A key application area is the synthesis of precursors for advanced materials. For instance, a related compound, methyl 4-(4-formylphenoxy)butanoate, serves as a building block for creating metalloporphyrin-based porous coordination polymers. researchgate.net These materials have potential applications in areas such as gas storage and catalysis. Furthermore, isoxazoline derivatives, which can be synthesized from methoxyphenyl precursors, are important intermediates in the production of various pharmacologically active heterocycles and other specialty chemicals. mdpi.com
Abiotic Transformation Processes in Environmental Compartments
Abiotic degradation pathways for this compound in the environment primarily include hydrolysis and photolysis. These processes involve the transformation of the compound without the involvement of biological organisms.
Hydrolysis is a significant abiotic degradation pathway for esters in aquatic environments. The reaction involves the cleavage of the ester bond by water, leading to the formation of an alcohol and a carboxylic acid. The rate of hydrolysis is highly dependent on pH and temperature.
The hydrolysis of this compound is expected to yield 3-(4-methoxyphenyl)butanoic acid and methanol (B129727). This reaction can be catalyzed by both acids and bases. libretexts.orgchemguide.co.uk Under typical environmental pH conditions (ranging from 5 to 9), both acid-catalyzed and base-catalyzed hydrolysis can occur. The reaction with pure water is generally slow. chemguide.co.uk
Acid-Catalyzed Hydrolysis: In acidic waters, the hydrolysis of esters is a reversible reaction. chemguide.co.uk For this compound, this would be represented as:
This compound + H₂O ⇌ 3-(4-methoxyphenyl)butanoic acid + Methanol
Base-Catalyzed Hydrolysis (Saponification): In alkaline waters, the hydrolysis of esters, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemguide.co.uk This process yields the salt of the carboxylic acid and the corresponding alcohol. libretexts.org For this compound, the reaction in the presence of a base like sodium hydroxide (B78521) would be:
This compound + NaOH → Sodium 3-(4-methoxyphenyl)butanoate + Methanol
While specific rate constants for this compound are not available, research on other simple aromatic esters can provide an indication of its likely behavior. acs.org The rate of hydrolysis is influenced by the steric and electronic effects of the substituents on the aromatic ring and the ester group.
Table 1: Predicted Hydrolysis Products of this compound
| Reactant | Condition | Products |
| This compound | Acid-catalyzed | 3-(4-methoxyphenyl)butanoic acid, Methanol |
| This compound | Base-catalyzed | Salt of 3-(4-methoxyphenyl)butanoic acid, Methanol |
This table is based on general principles of ester hydrolysis.
Photolytic degradation, or photodegradation, involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. Aromatic compounds with carbonyl groups, like this compound, have the potential to absorb UV radiation, which can lead to their degradation. wikipedia.org
The methoxyphenyl group in the molecule is a chromophore, a light-absorbing functional group. Research on the photodegradation of other methoxyphenyl-containing compounds has shown that exposure to air and light can lead to complex degradation pathways. For instance, studies on 4-methoxy-2-(3-phenyl-2-propynyl)phenol (B1258403) revealed the formation of various degradation products, indicating the reactivity of the methoxyphenyl moiety under photolytic conditions. nih.gov
Biotic Degradation Mechanisms and Metabolite Identification
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.
The microbial degradation of this compound is anticipated to begin with the hydrolysis of the ester bond, a common initial step in the breakdown of ester-containing compounds. oup.comresearchgate.net Research has shown that certain soil bacteria, such as Burkholderia cepacia, are capable of hydrolyzing methyl aromatic esters to their corresponding carboxylic acids, which are then further metabolized. oup.comresearchgate.net
Following the initial hydrolysis to 3-(4-methoxyphenyl)butanoic acid and methanol, further degradation would likely proceed through pathways established for aromatic compounds. nih.govnih.gov The degradation of the aromatic ring is a critical step and typically involves hydroxylation and subsequent ring cleavage, often facilitated by oxygenase enzymes under aerobic conditions. nih.gov The methoxy (B1213986) group may be cleaved to a hydroxyl group, a common microbial transformation of methoxyphenyl compounds.
Potential microbial degradation steps for this compound could include:
Ester Hydrolysis: Cleavage of the ester bond to form 3-(4-methoxyphenyl)butanoic acid and methanol.
O-Demethylation: Removal of the methyl group from the methoxy ether to form a hydroxyl group.
Side-Chain Oxidation: Oxidation of the butanoic acid side chain.
Aromatic Ring Cleavage: Opening of the benzene (B151609) ring, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.
The biotransformation of this compound is mediated by specific enzymes produced by microorganisms. Esterases are a key class of enzymes responsible for the initial hydrolytic cleavage of the ester bond. oup.com
Following hydrolysis, the metabolism of the resulting 3-(4-methoxyphenyl)butanoic acid would involve a series of enzymatic reactions. Monooxygenases and dioxygenases are crucial for the activation and cleavage of the aromatic ring. The biotransformation of the methoxy group is often carried out by ether-cleaving enzymes. While specific enzymatic data for this compound is not available, studies on the enzymatic formation of metabolites from other aromatic compounds indicate the types of transformations that could occur. nih.gov
Table 2: Potential Enzymatic Reactions in the Degradation of this compound
| Reaction Type | Enzyme Class (Putative) | Substrate | Product (Potential) |
| Ester Hydrolysis | Esterase | This compound | 3-(4-methoxyphenyl)butanoic acid, Methanol |
| O-Demethylation | Monooxygenase | 3-(4-methoxyphenyl)butanoic acid | 3-(4-hydroxyphenyl)butanoic acid |
| Aromatic Hydroxylation | Monooxygenase/Dioxygenase | 3-(4-hydroxyphenyl)butanoic acid | Dihydroxylated aromatic intermediates |
| Ring Cleavage | Dioxygenase | Dihydroxylated aromatic intermediates | Aliphatic acids |
This table presents hypothetical enzymatic transformations based on known microbial metabolic pathways for similar compounds.
Environmental Distribution and Partitioning Studies
The environmental distribution and partitioning of a chemical are governed by its physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). There is a lack of specific experimental data on these properties for this compound. However, information for a structurally similar compound, Methyl 3-(4-methoxyphenyl)propanoate, can provide some insight. For Methyl 3-(4-methoxyphenyl)propanoate, the computed XLogP3 value, an estimate of the log Kow, is 2.2. nih.gov
A log Kow in this range suggests that this compound would have a moderate tendency to partition from water into organic matter, such as soil organic carbon and sediment. This indicates that the compound could be found in both the aqueous phase and sorbed to solids in the environment. Its potential for long-range transport would depend on its persistence in the atmosphere, which is influenced by its vapor pressure and rate of degradation by atmospheric oxidants. Due to the lack of specific data, a definitive assessment of its environmental distribution cannot be made.
Environmental Fate and Degradation Pathways: Academic Research Focus
Sorption to Soil and Sediments and Volatilization and Atmospheric Fate
Detailed, peer-reviewed studies on the sorption and volatilization of this compound are not readily found in the public domain. The environmental mobility and distribution of a chemical compound are governed by its physical and chemical properties. For instance, the tendency of a compound to adsorb to soil and sediments is often estimated by its organic carbon-water (B12546825) partition coefficient (Koc). Similarly, its potential for volatilization is related to its vapor pressure and Henry's Law constant.
In the absence of specific experimental data for this compound, predictive models based on its chemical structure are often used to estimate these parameters. These estimations, however, are not a substitute for experimental validation.
The interaction of a chemical with soil and sediments, known as sorption, is a critical process that influences its transport, bioavailability, and degradation. mdpi.com This process is largely influenced by the chemical's properties and the characteristics of the soil, such as organic matter content and pH. mdpi.comresearchgate.net For organic compounds, sorption is often positively correlated with the soil's organic carbon content. researchgate.net
Without specific studies on this compound, it is not possible to provide experimental data on its sorption coefficients (Kd or Koc) for various soil types. Research on other compounds, such as phenoxy herbicides, has shown that soil organic matter and iron oxides are significant sorbents. researchgate.net
Table 1: Estimated Physicochemical Properties of this compound Relevant to Sorption
| Property | Estimated Value | Significance for Sorption |
| LogP (Octanol-Water Partition Coefficient) | 2.2 | Indicates a moderate potential for partitioning into organic matter in soil and sediments. |
| Water Solubility | Moderate (estimation) | Compounds with lower water solubility tend to have higher sorption to soil organic matter. |
Note: The values in this table are estimations derived from its chemical structure and are not based on direct experimental measurement for this compound.
Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. nih.gov The atmospheric fate of a chemical is then determined by processes such as transport, deposition, and degradation by reaction with atmospheric oxidants like hydroxyl (OH) radicals. researchgate.net
The tendency of this compound to volatilize can be inferred from its vapor pressure and Henry's Law Constant. While specific experimental values are not available, estimations can be made. Once in the atmosphere, organic compounds are often subject to degradation. For many volatile organic compounds, reaction with OH radicals is a primary degradation pathway. researchgate.net
Table 2: Estimated Physicochemical Properties of this compound Relevant to Volatilization and Atmospheric Fate
| Property | Estimated Value | Significance for Volatilization and Atmospheric Fate |
| Vapor Pressure | Low to Moderate (estimation) | Influences the rate of volatilization from surfaces. |
| Henry's Law Constant | Low to Moderate (estimation) | Indicates the partitioning behavior between air and water, affecting volatilization from water bodies. |
| Atmospheric Half-life | Variable (estimation) | The persistence in the atmosphere is dependent on reaction rates with atmospheric oxidants. |
Note: The values in this table are estimations derived from its chemical structure and are not based on direct experimental measurement for this compound.
Further empirical research is necessary to definitively characterize the sorption behavior and atmospheric fate of this compound.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(4-methoxyphenyl)butanoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of 3-(4-methoxyphenyl)butanoic acid with methanol using acid catalysts (e.g., H₂SO₄) under reflux conditions. Key parameters include temperature control (60–80°C), stoichiometric excess of methanol, and catalyst concentration (1–5 mol%). Yields typically range from 70–85%, but side reactions (e.g., demethylation of the methoxy group) may occur at higher temperatures . For scalable production, continuous flow reactors with immobilized catalysts improve efficiency .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural characterization employs:
- NMR Spectroscopy : ¹H NMR (δ 3.8 ppm for methoxy group; δ 2.5–3.0 ppm for butanoate backbone) and ¹³C NMR (δ 170–175 ppm for ester carbonyl).
- HPLC-MS : Retention time matching against standards and molecular ion peak at m/z 222 (C₁₂H₁₄O₃⁺) .
- FT-IR : Ester C=O stretch at ~1730 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
Q. What analytical methods ensure purity (>97%) for research-grade material?
Purity is assessed via:
- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Karl Fischer titration for residual moisture (<0.1%).
- Elemental analysis (C, H, O) to confirm stoichiometry .
Advanced Research Questions
Q. How does the methoxyphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?
The electron-donating methoxy group activates the phenyl ring, stabilizing intermediates during ester hydrolysis or transesterification. Kinetic studies show that hydrolysis under basic conditions (NaOH/EtOH) proceeds 2–3× faster than non-substituted analogs due to resonance stabilization of the transition state . Computational DFT models (e.g., B3LYP/6-31G*) predict charge localization on the methoxy oxygen during hydrolysis .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Stereochemical variations : Enantiomeric purity impacts binding (chiral HPLC recommended).
- Solvent effects : DMSO >1% can denature proteins, altering activity.
- Assay interference : The methoxy group may autofluoresce in fluorometric assays. Validate results via orthogonal methods (e.g., SPR or ITC) .
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like lipoxygenase or COX-2. The methoxyphenyl moiety engages in π-π stacking with Phe residues, while the ester group forms hydrogen bonds with catalytic Ser/His residues. Free energy calculations (MM-PBSA) quantify binding affinities .
Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., ¹³C-methoxy) for tracer studies?
Key issues include:
- Isotope incorporation : Use of ¹³C-labeled methanol in esterification requires anhydrous conditions to prevent isotopic dilution.
- Purification : LC-MS or preparative HPLC isolates labeled species from unreacted precursors.
- Stability : ¹³C-labeled methoxy groups may undergo demethylation under acidic conditions .
Methodological Guidance
Q. How to design experiments comparing this compound with structural analogs (e.g., para vs. meta substitution)?
- Synthesis : Prepare analogs via regioselective Friedel-Crafts alkylation.
- Physicochemical profiling : LogP (HPLC), solubility (shake-flask method), and pKa (potentiometric titration).
- Bioactivity : Parallel screening in enzyme inhibition assays (e.g., acetylcholinesterase) with ANOVA for statistical significance .
Q. What protocols mitigate ester hydrolysis during in vitro biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
